

Spectroscopic Profile of 2,4-Dinitroiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dinitroiodobenzene**

Cat. No.: **B1211448**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **2,4-Dinitroiodobenzene**, a key aromatic compound with applications in chemical synthesis and potentially in drug development. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Introduction

2,4-Dinitroiodobenzene ($C_6H_3IN_2O_4$) is a substituted aromatic compound featuring two nitro groups and an iodine atom attached to a benzene ring.^[1] Its chemical structure significantly influences its spectroscopic properties, providing a unique fingerprint for identification and characterization. Understanding these properties is crucial for quality control, reaction monitoring, and exploring its potential interactions in biological systems. This guide summarizes the key spectroscopic data and provides standardized methodologies for their acquisition.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for **2,4-Dinitroiodobenzene** in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dinitroiodobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.90	d	2.5	H-3
8.50	dd	8.8, 2.5	H-5
8.15	d	8.8	H-6

Solvent: Chloroform-d (CDCl_3)

Table 2: ^{13}C NMR Spectroscopic Data for **2,4-Dinitroiodobenzene**

Chemical Shift (δ) ppm	Assignment
150.1	C-2
147.9	C-4
141.2	C-6
127.8	C-5
121.3	C-3
91.8	C-1

Solvent: Chloroform-d (CDCl_3)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,4-Dinitroiodobenzene** is characterized by the strong absorptions of the nitro groups.

Table 3: Key IR Absorption Bands for **2,4-Dinitroiodobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1530-1550	Strong	Asymmetric NO ₂ stretch
1340-1360	Strong	Symmetric NO ₂ stretch
~840	Strong	C-N stretch
~740	Strong	C-I stretch
1600, 1475	Medium-Weak	Aromatic C=C skeletal vibrations

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The nitroaromatic system of **2,4-Dinitroiodobenzene** gives rise to characteristic absorption bands in the UV region.

Table 4: UV-Vis Absorption Data for **2,4-Dinitroiodobenzene**

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
~260	Not specified	Ethanol
~290	Not specified	Ethanol

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for **2,4-Dinitroiodobenzene**

m/z	Relative Intensity	Assignment
294	High	[M] ⁺ (Molecular Ion)
248	Medium	[M - NO ₂] ⁺
202	Medium	[M - 2NO ₂] ⁺
167	Low	[C ₆ H ₃ I] ⁺
75	High	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2,4-Dinitroiodobenzene**.

Methodology:

- Sample Preparation: Dissolve 10-20 mg of **2,4-Dinitroiodobenzene** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
 - Apply a 90° pulse angle.

- Average 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.
 - Apply a 30° pulse angle.
 - Average 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the IR absorption spectrum of solid **2,4-Dinitroiodobenzene**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2,4-Dinitroiodobenzene** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply a pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.

- Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

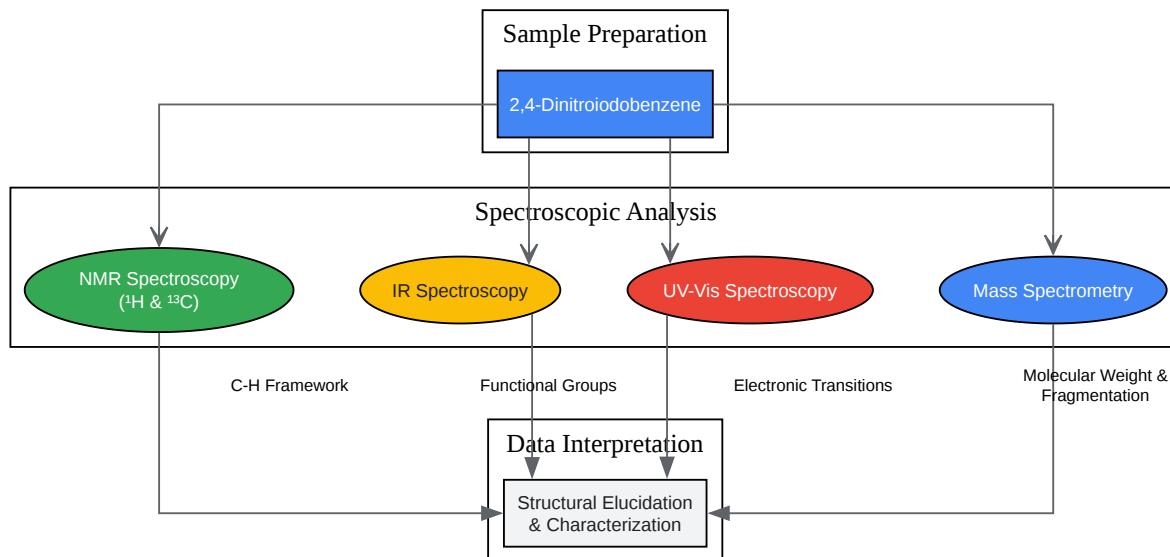
UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption maxima of **2,4-Dinitroiodobenzene**.

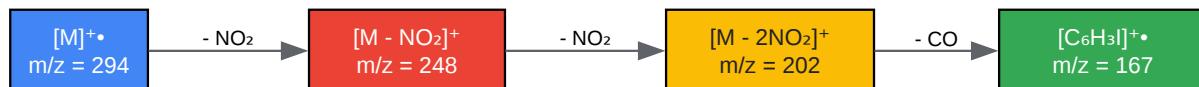
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2,4-Dinitroiodobenzene** in spectroscopic grade ethanol of a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λ_{max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Use a matched pair of quartz cuvettes with a 1 cm path length.
 - Fill the reference cuvette with the solvent (ethanol).
 - Fill the sample cuvette with the prepared solution.
 - Scan the sample from 200 to 400 nm.
- Data Processing: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λ_{max}).

Mass Spectrometry


Objective: To determine the molecular weight and fragmentation pattern of **2,4-Dinitroiodobenzene**.

Methodology:


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled.
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization:
 - Use a standard electron energy of 70 eV.
 - Maintain the ion source temperature at approximately 200°C.
- Mass Analysis: Scan a mass range from m/z 40 to 400.
- Data Processing: The output will be a mass spectrum showing the relative abundance of ions at different m/z values. Identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **2,4-Dinitroiodobenzene**.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the spectroscopic characterization of **2,4-Dinitroiodobenzene**.

[Click to download full resolution via product page](#)

Caption: Proposed primary fragmentation pathway for **2,4-Dinitroiodobenzene** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dinitroiodobenzene | C6H3IN2O4 | CID 69730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dinitroiodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211448#spectroscopic-properties-of-2-4-dinitroiodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com